4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with methoxy and oxopyrrolidinyl substituents
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the SARS-CoV main protease . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention.
Mode of Action
The compound interacts with the SARS-CoV main protease by forming a covalent complex . This interaction inhibits the protease’s activity, thereby disrupting the viral replication process.
Biochemical Pathways
The inhibition of the SARS-CoV main protease affects the viral replication pathway . By blocking this key enzyme, the compound prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
The compound’spyrrolidine ring is known to contribute to its stereochemistry and increase its three-dimensional coverage , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of viral replication . By blocking the activity of the SARS-CoV main protease, the compound can potentially reduce the viral load within the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Uniqueness
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and oxopyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-5-13(6-9-15)19(23)20-14-7-10-17(25-2)16(12-14)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKSSSZUXBZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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